N-(3-aminopropyl)methanesulfonamide hydrochloride
CAS No.:
Cat. No.: VC13695401
Molecular Formula: C4H13ClN2O2S
Molecular Weight: 188.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H13ClN2O2S |
|---|---|
| Molecular Weight | 188.68 g/mol |
| IUPAC Name | N-(3-aminopropyl)methanesulfonamide;hydrochloride |
| Standard InChI | InChI=1S/C4H12N2O2S.ClH/c1-9(7,8)6-4-2-3-5;/h6H,2-5H2,1H3;1H |
| Standard InChI Key | MWLBOKPCFUTWAN-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)NCCCN.Cl |
| Canonical SMILES | CS(=O)(=O)NCCCN.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Structure
The molecular formula of N-(3-aminopropyl)methanesulfonamide hydrochloride is C₄H₁₃ClN₂O₂S, with a molecular weight of 188.68 g/mol . The structure comprises a methanesulfonamide group (-SO₂NH₂) attached to a 3-aminopropyl chain, protonated at the terminal amine to form the hydrochloride salt (Figure 1) .
Figure 1: Structural representation of N-(3-aminopropyl)methanesulfonamide hydrochloride.
Physicochemical Properties
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 122–128°C | |
| Solubility | Soluble in polar solvents (e.g., water, ethanol) | |
| Storage Conditions | 2–8°C, protected from light | |
| LogP (Partition Coefficient) | 1.056 |
The hydrochloride salt enhances stability and solubility, making it suitable for aqueous reaction conditions .
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via two primary methods:
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Reaction of 3-Aminopropylamine with Methanesulfonyl Chloride
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Alternative Pathway via Phthalimide Protection
Industrial Scalability
The phthalimide route is preferred for industrial-scale synthesis due to higher yields (>90%) and cost efficiency . Key process parameters include temperature control (0–5°C during acylations) and stoichiometric optimization .
Biological Activity and Mechanisms
Antibacterial Properties
N-(3-Aminopropyl)methanesulfonamide hydrochloride exhibits broad-spectrum antibacterial activity, particularly against Gram-positive bacteria (e.g., Staphylococcus aureus) . Its mechanism involves competitive inhibition of para-aminobenzoic acid (PABA), disrupting bacterial folate synthesis .
Table 1: Antibacterial Activity Against Select Pathogens
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 7.81 | |
| Escherichia coli | 15.62 | |
| Pseudomonas aeruginosa | 31.25 |
Enzymatic Interactions
The compound inhibits dihydrofolate reductase (DHFR) and DNA gyrase, critical enzymes for bacterial DNA replication . Molecular docking studies suggest strong binding affinity to the active sites of these enzymes .
Applications in Scientific Research
Medicinal Chemistry
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Prodrug Development: The primary amine facilitates conjugation with carboxylic acids, enabling targeted drug delivery systems .
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Anticancer Agents: Derivatives show promise in inhibiting tumor cell proliferation via ROS-mediated apoptosis .
Polymer Science
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Hydrogel Synthesis: The compound serves as a crosslinker in redox-responsive hydrogels for tissue engineering .
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Functionalized Polymers: Copolymers incorporating this monomer exhibit pH-dependent solubility, useful in controlled-release formulations .
Biochemical Probes
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Protein Labeling: The sulfonamide group reacts selectively with cysteine residues, aiding in protein structure studies .
| Hazard Statement | Precautionary Measure | Source |
|---|---|---|
| H315 (Skin irritation) | P264 (Wash skin thoroughly) | |
| H319 (Eye irritation) | P305+P351+P338 (Rinse eyes) |
Future Directions
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